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Compound of Interest

Compound Name:
2-Hydroxy-3,5,4'-

trichlorobenzophenone

CAS No.: 99585-50-9

Cat. No.: B6331720

Get Quote

Executive Summary
2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) is a lipophilic, halogenated

benzophenone scaffold utilized in medicinal chemistry as a potent inhibitor of bacterial fatty

acid biosynthesis and as a reference standard in environmental toxicology.

Its biological activity is driven by the 3,5-dichloro-2-hydroxy substitution pattern on the A-ring,

which mimics the enolate intermediate of fatty acid elongation. This allows the molecule to

tightly bind the Enoyl-ACP Reductase (FabI) enzyme, effectively stalling the FAS-II pathway

essential for bacterial cell wall maintenance. Secondary mechanisms include membrane

depolarization via proton shuttling and potential endocrine modulation (Estrogen Receptor

antagonism).

Chemical Identity & Physicochemical Core
Understanding the MoA requires analyzing the pharmacophore. The molecule is an isostere of

Triclosan, where the ether linkage is replaced by a carbonyl (ketone) group, conferring greater

chemical stability while retaining biological affinity.
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Property Specification Mechanistic Relevance

IUPAC Name

(3,5-dichloro-2-

hydroxyphenyl)-(4-

chlorophenyl)methanone

Defines steric fit in FabI active

site.

Molecular Formula C₁₃H₇Cl₃O₂
Halogens increase lipophilicity

(logP ~4.5).

Key Motif 2-Hydroxy-3,5-dichlorophenyl
Critical: Forms H-bonds with

Tyr156/NAD⁺ in FabI.

pKa (Phenol) ~7.0 - 7.5
Allows proton shuttling at

physiological pH (Uncoupling).

Solubility
DMSO, Ethanol (Insoluble in

water)

Requires lipid environment or

carrier for delivery.

Mechanism of Action: Enoyl-ACP Reductase (FabI)
Inhibition
The primary target of 2-Hydroxy-3,5,4'-trichlorobenzophenone is the NADH-dependent

Enoyl-ACP Reductase (FabI). This enzyme is the rate-limiting step in the elongation cycle of

bacterial fatty acid synthesis (FAS-II).

Molecular Binding Mode
Unlike beta-lactams that target the cell wall directly, this compound targets the synthesis of the

hydrophobic tail of membrane lipids.

Active Site Entry: The lipophilic molecule partitions into the bacterial membrane and enters

the hydrophobic pocket of FabI.

Ternary Complex Formation: The inhibitor binds only when the cofactor NADH is present (E-

NADH-I complex).

Mimicry: The 2-hydroxyl group and the electron-withdrawing 3,5-dichloro substituents mimic

the transition state of the natural substrate (trans-2-enoyl-ACP) as it is reduced.
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Stabilization:

H-Bonding: The 2-OH group forms a hydrogen bond with the catalytic triad (typically

Tyr156 and the 2'-OH of the NADH ribose).

Pi-Stacking: The 4'-chlorophenyl ring stacks against the nicotinamide ring of NADH.

Slow-Onset Inhibition: The rigid benzophenone core induces a conformational change in a

flexible loop (residues 190–200) of FabI, "locking" the inhibitor in place.

Downstream Consequences
Depletion of Acyl-ACP: The cycle halts at the enoyl reduction step.

Membrane Instability: Failure to synthesize long-chain fatty acids leads to membrane lysis.

Bacteriostasis/Bactericidal Effect: Depending on concentration, the bacteria stop dividing or

die due to membrane collapse.

Secondary Mechanism: Membrane Uncoupling
Due to the 3,5-dichloro substitution, the phenolic hydroxyl is sufficiently acidic to act as a

protonophore.

Protonation: At the acidic outer membrane surface, the molecule picks up a proton (neutral

form).

Translocation: It diffuses across the inner membrane.

Deprotonation: In the alkaline cytoplasm, it releases the proton (anionic form).

Result: Dissipation of the Proton Motive Force (PMF), reducing ATP synthesis.

Visualization: Signaling & Inhibition Pathway
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Figure 1: Mechanism of Action illustrating the blockade of the FAS-II pathway at the FabI step

and secondary membrane uncoupling.

Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating protocols are

recommended.

Protocol A: Spectrophotometric FabI Inhibition Assay
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Objective: Quantify the IC50 of the compound against purified FabI (e.g., from E. coli or S.

aureus).

Reagent Prep:

Buffer: 100 mM Sodium Phosphate (pH 7.0).

Substrate: 100 µM Crotonoyl-CoA (surrogate substrate) or Enoyl-ACP.

Cofactor: 150 µM NADH.

Enzyme: 10-50 nM purified FabI.

Reaction Setup:

Incubate FabI with NADH and varying concentrations of 2-Hydroxy-3,5,4'-
trichlorobenzophenone (0.1 nM to 10 µM) for 10 minutes (to allow slow-onset binding).

Initiation:

Add Crotonoyl-CoA to start the reaction.

Measurement:

Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺) continuously

for 5 minutes.

Validation:

Control: Reaction without inhibitor (Max slope).

Blank: Reaction without enzyme.

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Membrane Potential Assay (DiSC3(5))
Objective: Distinguish between FabI inhibition (bacteriostatic) and membrane uncoupling

(bactericidal/lytic).
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Dye Loading: Incubate bacterial cells (log phase) with DiSC3(5) (a voltage-sensitive dye)

until fluorescence quenches (dye enters polarized cells).

Treatment: Inject 2-Hydroxy-3,5,4'-trichlorobenzophenone at 2x MIC.

Readout:

Spike in Fluorescence: Indicates membrane depolarization (dye release). This confirms

the protonophore mechanism.

No Spike: Indicates the primary mechanism is purely enzymatic (FabI inhibition) without

membrane disruption.

Data Summary & SAR Context
The following table summarizes the Structure-Activity Relationship (SAR) relevant to this

compound class.

Substituent Position Chemical Group Biological Impact

2-Position (Ring A) Hydroxyl (-OH)

Essential. Forms H-bond with

Tyr156. Removal abolishes

FabI activity.

3,5-Position (Ring A) Chlorine (-Cl)

Potency Booster. Increases

acidity of 2-OH (pKa ~7.4) and

lipophilicity for membrane

entry.

4'-Position (Ring B) Chlorine (-Cl)
Binding Affinity. Stacks with

NADH nicotinamide ring.

Linker Carbonyl (C=O)

Stability. Unlike the ether in

Triclosan, the ketone is

resistant to metabolic

cleavage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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